Cas no 2229214-13-3 (tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate)

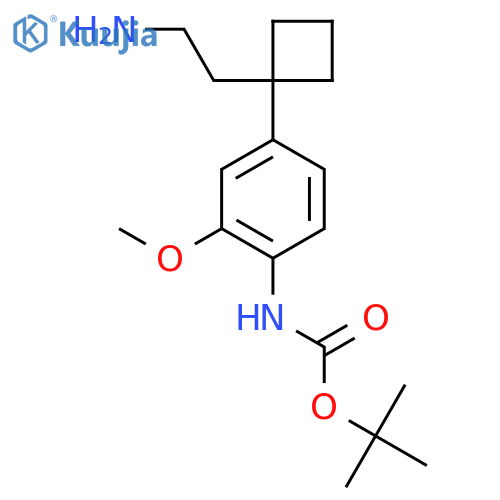

2229214-13-3 structure

商品名:tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate

- EN300-1903166

- tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate

- 2229214-13-3

-

- インチ: 1S/C18H28N2O3/c1-17(2,3)23-16(21)20-14-7-6-13(12-15(14)22-4)18(10-11-19)8-5-9-18/h6-7,12H,5,8-11,19H2,1-4H3,(H,20,21)

- InChIKey: MGLLAXIDXGZWAZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C=CC(=C1)C1(CCN)CCC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 320.20999276g/mol

- どういたいしつりょう: 320.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903166-0.5g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 0.5g |

$1509.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-10.0g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 10g |

$6758.0 | 2023-06-01 | ||

| Enamine | EN300-1903166-10g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 10g |

$6758.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-0.25g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 0.25g |

$1447.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-0.05g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 0.05g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-0.1g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 0.1g |

$1384.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-2.5g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 2.5g |

$3080.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-5.0g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 5g |

$4557.0 | 2023-06-01 | ||

| Enamine | EN300-1903166-5g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 5g |

$4557.0 | 2023-09-18 | ||

| Enamine | EN300-1903166-1g |

tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate |

2229214-13-3 | 1g |

$1572.0 | 2023-09-18 |

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

2229214-13-3 (tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量